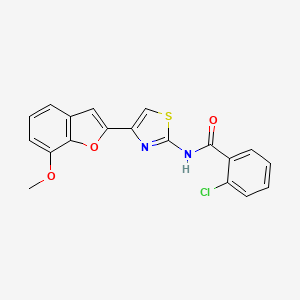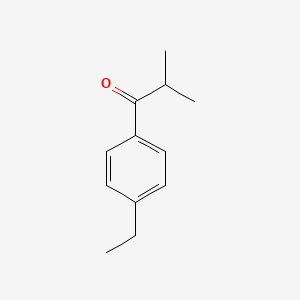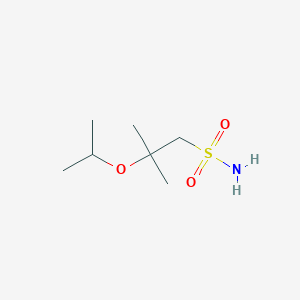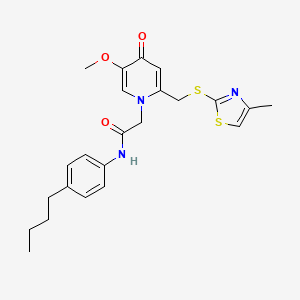
2-chloro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-chloro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide is a derivative of benzofuran and thiazole, which are heterocyclic compounds known for their biological activities. Although the specific compound is not directly mentioned in the provided papers, related derivatives have been synthesized and studied for various biological activities, such as leukotriene B4 inhibitory activity , antibacterial properties , and insecticidal activity . These studies suggest that the compound may also possess similar biological properties due to the presence of structurally related moieties.
Synthesis Analysis
The synthesis of related compounds involves condensation reactions and other synthetic methodologies that are designed to introduce functional groups that may enhance the biological activity of the compounds. For instance, the preparation of 3-(4-chlorophenyl)-2-(2-aminothiazol-4-yl)benzo[b]furan derivatives involves a series of steps that result in compounds with strong inhibition of calcium mobilization . Similarly, the synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes is achieved through a condensation reaction followed by complexation with metal ions . These methods could potentially be adapted for the synthesis of 2-chloro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as UV-Vis, IR, 1H- and 13C-NMR spectroscopies, and X-ray crystallography . These techniques provide detailed information about the molecular geometry, electronic structure, and bonding patterns, which are crucial for understanding the reactivity and interaction of the compound with biological targets. For example, the X-ray structure analysis of a related compound revealed the presence of two independent molecules in the asymmetric unit, which could influence its biological activity .
Chemical Reactions Analysis
The reactivity of the functional groups present in these compounds is a key factor in their biological activity. The cyanomethylene functionality in a related compound was exploited to construct new heterocycles with insecticidal activity . Similarly, the sulphonamide group in N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide was found to coordinate with metal ions, which could be a significant factor in its antibacterial activity . These reactions highlight the potential chemical reactivity of 2-chloro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, stability, and molar conductance, are important for their application as biological agents. The ligand and its metal complexes were characterized by elemental analysis and molar conductance measurement, which provide insights into their stability and potential as drugs . Theoretical calculations, such as density functional theory (DFT) and semi-empirical methods, are used to predict properties like molecular electrostatic potential, non-linear optical properties, and frontier molecular orbitals, which are essential for understanding the interaction of the compound with biological molecules .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Synthesis of Antifungal Agents : A study demonstrated the synthesis of thiazole derivatives, including 2-chloro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide, for potential antifungal applications. This research highlights the compound's role in creating new antifungal agents (Narayana et al., 2004).
Antimicrobial Evaluation : Another study focused on the antimicrobial evaluation of N-(thiazol-2-yl)benzamide derivatives, including the compound , demonstrating their efficacy against various microbial strains (Chawla, 2016).
Anticancer Applications
- Anticancer Activity Evaluation : Research on N-(thiazol-2-yl)benzamide derivatives, including 2-chloro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide, has shown promising results in anticancer activity, particularly against specific cancer cell lines (Ravinaik et al., 2021).
Structural and Molecular Characterization
- Crystallographic Studies : Investigations into the crystal structure and molecular conformation of benzothiazole derivatives, closely related to the compound , provide insight into their structural properties and potential applications in various fields (Ćaleta et al., 2008).
Supramolecular Gelators
- Gelation Behavior : A study on N-(thiazol-2-yl)benzamide derivatives, including 2-chloro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide, explored their gelation behavior, elucidating the role of non-covalent interactions in gelation and potential applications in material science (Yadav & Ballabh, 2020).
Safety And Hazards
The safety and hazards associated with similar compounds would depend on their specific chemical properties. However, the specific safety and hazards of “2-chloro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide” are not readily available1.
Orientations Futures
Thiazole compounds have been studied for their diverse biological activities and potential applications in many aspects, making these substances potential natural drug lead compounds4. However, the specific future directions for “2-chloro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide” are not readily available.
Please note that this analysis is based on the limited information available and may not be fully comprehensive. For a more detailed analysis, further research and experimental studies would be required.
Propriétés
IUPAC Name |
2-chloro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O3S/c1-24-15-8-4-5-11-9-16(25-17(11)15)14-10-26-19(21-14)22-18(23)12-6-2-3-7-13(12)20/h2-10H,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTRXBSBTUGTTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B3011001.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B3011004.png)
![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B3011005.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide](/img/structure/B3011011.png)
![2-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2-oxoethyl thiocyanate](/img/structure/B3011013.png)

![2-[(3-Ethylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B3011016.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B3011017.png)
![4-acetyl-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3011018.png)
![(2E)-2-[(2-nitrophenyl)methylidene]benzo[e][1]benzothiol-1-one](/img/structure/B3011020.png)

![2-(2,4-difluorophenyl)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B3011024.png)